Hexyl nonanoate

Description

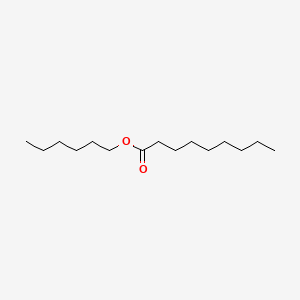

Structure

3D Structure

Properties

CAS No. |

6561-39-3 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

hexyl nonanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

GPHBCFMWKGZPRP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCCCCCC |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCC |

density |

0.858-0.863 (20°) |

Other CAS No. |

6561-39-3 |

physical_description |

Liquid; Fresh vegetable fruity aroma |

solubility |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of Hexyl Nonanoate

Conventional Chemical Esterification Pathways

Traditional chemical synthesis offers robust and well-established methods for producing esters like hexyl nonanoate (B1231133). These pathways typically involve direct reactions between the parent alcohol and carboxylic acid or the use of more reactive acid derivatives to achieve high conversion rates.

Direct Condensation of Hexanol and Nonanoic Acid

The most straightforward chemical route to hexyl nonanoate is the direct condensation, or Fischer esterification, of hexanol and nonanoic acid. researchgate.netcsic.es This equilibrium-driven reaction typically requires a strong acid catalyst to proceed at a practical rate. researchgate.net The process involves heating the two reactants in the presence of the catalyst, which protonates the carbonyl oxygen of the nonanoic acid, making it more susceptible to nucleophilic attack by hexanol. Water is generated as a byproduct, and its removal from the reaction mixture is often necessary to shift the equilibrium towards the formation of the ester and achieve a high yield. csic.es One documented synthesis involves using sulfuric acid as the catalyst to afford the saturated this compound ester. researchgate.net

Utilization of Acyl Halides and Anhydrides in Esterification

To overcome the equilibrium limitations of direct esterification, more reactive derivatives of nonanoic acid, such as acyl halides (e.g., nonanoyl chloride) and anhydrides, can be used. csic.esajol.infosoftbeam.net These reactions are generally faster and proceed to completion, often not requiring a catalyst.

The synthesis can be performed by first converting nonanoic acid into its more reactive acid chloride derivative, nonanoyl chloride, using a reagent like thionyl chloride. researchgate.net The resulting nonanoyl chloride is then reacted with hexanol to form this compound. ajol.info This method is highly efficient but produces corrosive hydrochloric acid as a byproduct, which must be neutralized, often by the addition of a base like triethylamine (B128534). ajol.info Acid anhydrides are another alternative, being less reactive than acyl chlorides but still more reactive than the parent carboxylic acid. softbeam.net

Catalyst Systems and Reaction Condition Optimization in Chemical Synthesis

The efficiency of chemical esterification is highly dependent on the catalyst system and reaction conditions. For direct esterification, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common homogeneous catalysts. researchgate.netcsic.es However, their use presents challenges in separation and can lead to corrosion and side reactions.

To address these issues, heterogeneous catalysts have been developed. Solid acid catalysts, such as sulfonic acid-functionalized polystyrene resins (e.g., Amberlite IR120), offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. csic.esresearchgate.netresearchgate.net These ion-exchange resins have been successfully employed in the esterification of nonanoic acid, demonstrating their viability as an alternative to mineral acids. researchgate.netresearchgate.net Optimization of reaction conditions—such as temperature, the molar ratio of reactants (e.g., using an excess of one reactant), and the continuous removal of water—is crucial for maximizing the yield of this compound. csic.es

Table 1: Comparison of Catalyst Systems for Nonanoic Acid Esterification

| Catalyst Type | Example(s) | Advantages | Disadvantages | Source(s) |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity, low cost. | Difficult to separate, corrosive, potential for side reactions. | researchgate.net, csic.es |

| Heterogeneous Acid | Amberlite IR120 (Sulfonic Resin) | Easy separation, reusable, less corrosive. | Potential for mass transfer limitations, may have lower activity than homogeneous catalysts. | researchgate.net, researchgate.net |

Biotechnological and Enzymatic Synthesis Routes

As an alternative to conventional chemical methods, chemoenzymatic and biotechnological approaches offer a greener and more selective route for ester production. mdpi.com These methods utilize enzymes, particularly lipases, as biocatalysts, which operate under milder conditions and can reduce the formation of byproducts. mdpi.com

Biocatalytic Esterification using Lipases

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are widely used for the synthesis of flavor esters like this compound. mdpi.comscielo.br These enzymes can effectively catalyze esterification reactions in non-aqueous or low-water environments, shifting their natural hydrolytic function towards synthesis. scielo.br The use of lipases is advantageous due to their high specificity, which minimizes side reactions, and their operation under mild temperature and pressure conditions, which preserves the labile nature of flavor compounds and reduces energy consumption. mdpi.comresearchgate.net

Exploration of Immobilized Lipase (B570770) Systems (e.g., Rhizomucor miehei Lipase)

For practical industrial applications, lipases are typically immobilized on solid supports. mdpi.comnih.gov Immobilization enhances the operational stability of the enzyme, allows for easy separation of the biocatalyst from the reaction product, and enables its reuse over multiple cycles, which is critical for process economics. nih.govmdpi.com

The lipase from Rhizomucor miehei (RML) is one of the most extensively studied and commercially used biocatalysts for ester synthesis, often available in an immobilized form such as Lipozyme RM IM. scielo.brresearchgate.netplos.orgnih.gov Studies on the synthesis of structurally similar esters, such as pentyl nonanoate and hexyl laurate, using immobilized RML provide significant insights into the optimal conditions applicable to this compound production. scielo.brresearchgate.net Key parameters that are optimized include temperature, substrate molar ratio, enzyme concentration, and water content. scielo.brscielo.br For instance, in the synthesis of pentyl nonanoate using immobilized RML, a maximum yield was achieved at a temperature of 45°C in a solvent-free system. scielo.brscielo.br The reusability of these immobilized systems is a key feature; for example, immobilized Candida rugosa lipase retained 60% of its initial activity after ten reaction cycles for hexyl butyrate (B1204436) synthesis. nih.gov

Table 2: Research Findings on Ester Synthesis using Immobilized Lipases

| Ester Synthesized | Lipase Source | Support/Form | Key Findings & Optimal Conditions | Source(s) |

| Pentyl nonanoate | Rhizomucor miehei | Lipozyme RM IM (Anionic resin) | Max. yield (86.08%) at 45°C, 150 min, solvent-free. | scielo.br, scielo.br |

| Hexyl laurate | Rhizomucor miehei | Lipozyme IM-77 | 97% conversion at 45°C, 1:2 acid/alcohol molar ratio in n-hexane. | researchgate.net |

| Hexyl butyrate | Candida rugosa | Diaion HP-20 (Hydrophobic support) | 95% conversion at 47°C; biocatalyst retained 60% activity after 10 cycles. | nih.gov |

| Hexyl acetate | Mucor miehei | Lipozyme IM-77 | 86.6% conversion at 52.6°C, 7.7 h reaction time. | nih.gov |

Process Optimization for Enhanced Ester Yields

The enzymatic synthesis of short- and medium-chain esters like this compound is a focal point of research due to the high value of these compounds as flavor and fragrance agents. Optimization of the reaction parameters is critical to achieving high conversion yields and making the process economically viable. The direct esterification of nonanoic acid with hexanol, catalyzed by lipases, is influenced by several key factors.

Substrate Molar Ratios, Temperature, and Enzyme Concentration: The molar ratio of the substrates (alcohol to acid) significantly impacts the reaction equilibrium. An excess of one substrate can shift the equilibrium towards product formation. For instance, in the synthesis of pentyl nonanoate, a maximum conversion of 85.55% was achieved at a 1:9 molar ratio of pentanol (B124592) to nonanoic acid. scielo.br However, excessive amounts of the acid can sometimes lead to a decrease in conversion. scielo.br Temperature is another crucial parameter; for pentyl nonanoate, the optimal temperature was found to be between 45 °C and 55 °C, with a maximum yield obtained at 45 °C. scielo.brscielo.br Beyond this range, enzyme denaturation can lead to a rapid decline in activity. The amount of enzyme used is directly related to the reaction rate. Studies on similar esters, such as hexyl laurate, have shown that both reaction time and enzyme amount have significant effects on the molar conversion. rsc.org

Reaction Time and Water Activity: The reaction time required to reach maximum yield is a key consideration for process efficiency. For pentyl nonanoate synthesis in a solvent-free system, a maximum yield of 86.08% was achieved within 150 minutes. scielo.brscielo.br Water activity is a critical factor in enzymatic reactions in non-aqueous media. While the esterification reaction produces water, which can shift the equilibrium back towards the reactants, a minimal amount of water is essential for maintaining the enzyme's catalytic conformation. The addition of a small amount of water (e.g., 0.2% v/v) has been shown to be optimal for the synthesis of pentyl nonanoate. scielo.brscielo.br

The following interactive table summarizes optimal conditions found for the synthesis of esters closely related to this compound, which serve as a model for its production.

| Ester | Parameter | Optimal Value | Resulting Conversion/Yield | Reference |

|---|---|---|---|---|

| Hexyl Laurate | Temperature | 47.5 °C | 92.2% | rsc.org |

| Reaction Time | 74.8 min | |||

| Enzyme Amount | 45.5% | |||

| Substrate Molar Ratio (Hexanol:Lauric Acid) | 1.5:1 | |||

| Pentyl Nonanoate | Temperature | 45 °C | 86.08% | scielo.brscielo.br |

| Reaction Time | 150 min | |||

| Substrate Molar Ratio (Pentanol:Nonanoic Acid) | 1:9 | |||

| Water Addition | 0.2% v/v | |||

| Ethyl Hexanoate (B1226103) | Temperature | 48.8 °C | 91.0% (Predicted) | researchgate.net |

| Enzyme Loading | 2.35% | |||

| Substrate Molar Ratio (Ethanol:Hexanoic Acid) | 1:3.39 |

Continuous Bioreactor Applications for Industrial Scale-Up

For industrial-scale production of esters like this compound, continuous processes are often favored over batch systems due to their potential for higher productivity and consistency. Packed-bed bioreactors (PBRs), where the immobilized enzyme is packed into a column and the substrate solution flows through it, are particularly suitable for this purpose.

A study on the continuous synthesis of hexyl laurate in a PBR using immobilized lipase from Rhizomucor miehei demonstrated the feasibility of large-scale production. researchgate.net The researchers optimized parameters such as reaction temperature, substrate molar ratio, and flow rate to maximize the production rate. The optimal conditions were determined to be a temperature of 45°C, a substrate molar ratio of 1:2 (lauric acid to hexanol), and a flow rate of 4.5 mL/min. Under these conditions, a high molar conversion of 97% was achieved, yielding a production rate of 437.6 µmol/min. researchgate.net This successful application for hexyl laurate provides a strong model for developing an efficient, continuous industrial process for this compound.

Green Chemistry Principles in this compound Production

The production of this compound, especially via enzymatic routes, aligns well with the principles of Green Chemistry. This philosophy encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org

Key green aspects of chemoenzymatic this compound synthesis include:

Use of Catalysis : Lipases are highly efficient and selective biocatalysts, which are superior to stoichiometric reagents that are consumed in the reaction and generate more waste. acs.org

Milder Reaction Conditions : Enzymatic reactions proceed at lower temperatures and atmospheric pressure, reducing energy consumption compared to traditional chemical synthesis. scielo.brresearchgate.net

Reduced By-products : The high selectivity of enzymes minimizes the formation of unwanted side products, simplifying purification and reducing waste. scielo.br

Use of Renewable Feedstocks : The precursors, nonanoic acid and hexanol, can be derived from renewable biomass sources. Nonanoic acid is a component of pelargonium oil, and both precursors can potentially be produced via microbial fermentation. uga.eduresearchgate.net

Safer Solvents/Solvent-Free Systems : Enzymatic esterification can be performed in greener solvents like ethanol (B145695) or, ideally, in a solvent-free system where the substrates themselves act as the reaction medium. scielo.brscielo.brnih.gov This eliminates the environmental and health hazards associated with many organic solvents. nih.gov

Microbial Fermentation and Metabolic Engineering Approaches for Precursor or Product Biosynthesis

While direct fermentation to produce this compound is not yet established, significant progress has been made in the microbial production of its precursors, hexanoic acid and nonanoic acid, through metabolic engineering. This approach involves modifying the genetic and regulatory pathways of microorganisms to enhance the production of specific chemicals. mdpi.com

Escherichia coli and the yeast Saccharomyces cerevisiae are common platforms for producing fatty acids. mdpi.com Engineering strategies often focus on increasing the supply of key precursor metabolites like acetyl-CoA and malonyl-CoA and redirecting metabolic flux away from competing pathways. mdpi.com

More recently, non-model organisms with unique native metabolisms have been explored. Megasphaera elsdenii, for instance, can naturally produce C4 to C8 organic acids, including hexanoic acid, at high yields. uga.edu Research is focused on developing genetic tools to further engineer this microbe to improve the flux specifically towards hexanoic acid, a valuable precursor for jet fuels and other chemicals. uga.edu Another approach involves the biotransformation of larger fatty acids; for example, engineered pathways can convert linoleic acid into n-hexanoic acid. researchgate.net These advancements in producing the acid precursor pave the way for a fully biosynthetic route to this compound.

Alternative Synthetic Strategies for Related Esters

Cross-Metathesis and Oxidative Cleavage in Fatty Ester Synthesis

Beyond direct esterification, other powerful synthetic methods can be used to produce a variety of fatty esters from renewable resources like vegetable oils.

Oxidative Cleavage : This strategy breaks the carbon-carbon double bond of an unsaturated fatty acid to yield two smaller, functionalized molecules, such as aldehydes or carboxylic acids. mdpi.comresearchgate.net Ozonolysis is the most established industrial method for this transformation. mdpi.com More recently, methods using cleaner oxidants like hydrogen peroxide have gained interest. mdpi.comresearchgate.net A common industrial process involves a two-step sequence: first, the double bond of an unsaturated ester is hydroxylated to form a diol, and second, this diol is cleaved to yield a mixture of carboxylic acids. mdpi.com This approach is a key industrial route for producing bifunctional monomers like azelaic acid and pelargonic acid (nonanoic acid) from oleic acid.

Synthesis of Analogues and Derivates of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of new properties and applications. A straightforward method to produce analogues is by reacting nonanoyl chloride with different alcohols. For example, the synthesis of (Z)-3-hexenyl nonanoate and (E)-3-hexenyl nonanoate, which are unsaturated analogues of this compound, was achieved by reacting nonanoyl chloride with (Z)-3-hexen-1-ol and (E)-3-hexen-1-ol, respectively. researchgate.net The use of a base like triethylamine is crucial to prevent acid-catalyzed isomerization of the double bond in the alcohol. ajol.info

Derivatization can also introduce new functional groups into the fatty acid chain. For instance, epoxidized derivatives can be synthesized from unsaturated ester precursors. The synthesis of 2-ethylhexyl 9-(oxiran-2-yl) nonanoate was accomplished by epoxidizing 2-ethylhexyl undec-10-enoate (B1210307) using meta-chloroperbenzoic acid (mCPBA). csic.es Other complex derivatives, including those containing phosphorus or other heterocyclic structures, can also be prepared from fatty acid building blocks, expanding the chemical space and potential applications of these molecules. uni-oldenburg.denih.gov

Advanced Analytical Characterization and Quantification of Hexyl Nonanoate in Complex Matrices

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus, while the multiplicity reveals the number of adjacent protons.

For hexyl nonanoate (B1231133) (C₁₅H₃₀O₂), the predicted ¹H NMR spectrum would show distinct signals corresponding to the protons in the hexyl and nonanoyl portions of the ester. The triplet at approximately 4.05 ppm is characteristic of the -O-CH₂- protons of the hexyl group, adjacent to the ester oxygen. The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is typically observed significantly downfield, in the range of 160–220 ppm. careerendeavour.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexyl Nonanoate Predicted values are based on standard chemical shift correlations for aliphatic esters.

¹H NMR (Proton NMR)| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.05 | Triplet | 2H | -O-CH ₂-(CH₂)₄-CH₃ |

| ~2.28 | Triplet | 2H | -C(=O)-CH ₂-(CH₂)₆-CH₃ |

| ~1.61 | Multiplet | 4H | -O-CH₂-CH ₂- and -C(=O)-CH₂-CH ₂- |

| ~1.29 | Multiplet | 18H | -(CH ₂)₅-CH₃ and -(CH ₂)₅-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173.8 | C =O |

| ~64.5 | -O-C H₂- |

| ~34.4 | -C(=O)-C H₂- |

| ~31.8 - 22.6 | Other -C H₂- groups in the alkyl chains |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that confirm its identity as an aliphatic ester.

The most prominent feature in the IR spectrum of an ester is the strong absorption band resulting from the stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1750-1730 cm⁻¹. uc.edu Another key indicator is the strong absorption from the C-O single bond stretching, found in the 1300-1000 cm⁻¹ range. uc.edulibretexts.org The presence of long alkyl chains is confirmed by the C-H stretching vibrations just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 2850-3000 | C-H Stretch | Strong | Alkane C-H |

| 1750-1730 | C=O Stretch | Strong | Ester Carbonyl |

| 1465-1450 | C-H Bend | Medium | -CH₂- / -CH₃ |

Chemo-sensory and Olfactometric Techniques

Electronic Nose (E-Nose) for Aroma Fingerprinting

An Electronic Nose (E-Nose) is an instrument designed to detect and discriminate complex odors by mimicking the human olfactory system. bioinfopublication.orgvt.edu It utilizes an array of gas sensors that respond to volatile organic compounds (VOCs), generating a characteristic "fingerprint" or "smellprint" of the sample's aroma. bioinfopublication.orgscentroid.commdpi.com This technology provides a rapid, non-destructive, and objective alternative to traditional sensory evaluation for applications such as food quality assessment, spoilage detection, and aroma profiling. mdpi.comnih.gov

The core of an E-Nose consists of a sample delivery system, a detection system comprising an array of sensors, and a computing system for pattern recognition. bioinfopublication.orgscentroid.com Metal oxide semiconductor (MOS) sensors are commonly used in E-Noses for their sensitivity to a wide range of VOCs. mdpi.comresearchgate.net When VOCs adsorb onto the sensor surfaces, they cause a change in electrical conductivity, which is measured and correlated to the aroma profile. mdpi.com

In the context of this compound, which contributes to the fruity and floral aroma of various products, an E-Nose can be used to create a unique aroma fingerprint. For instance, in a study on bee pollen, an E-Nose was used to differentiate the aroma profiles of different varieties, where this compound (referred to as nonanoic acid hexyl ester) was identified as a significant compound in one of the samples. mdpi.com The data from the sensor array is typically analyzed using multivariate statistical techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) to visualize the differences between samples and classify them based on their aroma profiles. mdpi.comnih.gov

| Sample | Sensor 1 (W5S) | Sensor 2 (W1S) | Sensor 3 (W2S) | Reference |

|---|---|---|---|---|

| Infant Formula Raw Milk | High Response | Moderate Response | Moderate Response | nih.gov |

| Infant Formula with Additives | Varied Response | Varied Response | Varied Response | nih.gov |

Electronic Tongue (E-Tongue) for Taste Perception Studies

An E-Tongue typically consists of several types of electrochemical sensors, such as potentiometric, voltammetric, or impedance sensors, that respond to taste-related substances like sweet, sour, salty, bitter, and umami compounds. mdpi.comtms-lab.com The interaction of these compounds with the sensor surfaces generates a unique electrical signal pattern, which is then processed using chemometric methods. mdpi.comnih.gov

The table below shows the types of sensors in a commercial E-Tongue and the taste attributes they are sensitive to.

| Sensor | Taste Attribute Sensitivity | Reference |

|---|---|---|

| AHS | Sourness | mdpi.com |

| ANS | Sweetness | mdpi.com |

| SCS | Bitterness | mdpi.com |

| CTS | Saltiness | mdpi.com |

| NMS | Umami | mdpi.com |

| PKS | Composite Sensor | mdpi.com |

| CPS | Composite Sensor | mdpi.com |

Development and Validation of Robust Analytical Protocols for Diverse Applications

The development and validation of robust analytical protocols are essential to ensure the accuracy, reliability, and consistency of results for the quantification of this compound in diverse and complex matrices. researchgate.netuni-due.de A validated method provides a high degree of confidence that it is suitable for its intended purpose. The validation process typically involves evaluating several key parameters, including linearity, recovery, repeatability, and limits of detection (LOD) and quantification (LOQ). core.ac.ukmdpi.com

For the analysis of volatile compounds like this compound, headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is a commonly employed and reliable technique. researchgate.net The validation of such a method would involve several steps. Linearity is assessed by constructing calibration curves with a series of standard solutions of known concentrations. researchgate.netmdpi.com High correlation coefficients (R²) for the linear regression equations indicate a good linear relationship between the concentration and the instrument response. researchgate.netmdpi.com

Recovery studies are performed to determine the efficiency of the extraction method by analyzing samples spiked with a known amount of the analyte. core.ac.ukmdpi.com Good recovery values, typically within a certain percentage range, indicate that the method can effectively extract the analyte from the matrix. core.ac.ukmdpi.com Repeatability, or precision, is evaluated by performing multiple analyses of the same sample under the same conditions and is usually expressed as the relative standard deviation (RSD). mdpi.com Low RSD values demonstrate the method's consistency. mdpi.com

The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. core.ac.uk These are crucial for analyzing trace levels of compounds. researchgate.net The development of such robust methods allows for the reliable quantification of this compound and other volatile compounds across different samples and over extended periods, which is critical for applications like monitoring wine vintages or assessing food quality. researchgate.net

The following table provides an example of validation parameters for an analytical method developed for the quantification of volatile compounds.

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | mdpi.com |

| Recovery | 86.79–117.94% | mdpi.com |

| Repeatability (RSD) | < 9.93% | mdpi.com |

| LOD | 0.02–20.29 µg L−1 (HS-SPME) | core.ac.uk |

| LOQ | 0.06 to 67.63 µg L−1 (HS-SPME) | core.ac.uk |

Functional Research and Interdisciplinary Applications of Hexyl Nonanoate

Investigations in Flavor and Aroma Chemistry

The study of hexyl nonanoate (B1231133) in the context of flavor and aroma reveals its significance as a volatile compound contributing to the sensory profiles of numerous consumer products.

Hexyl nonanoate has been identified as a volatile component in a range of natural products, including fruits, essential oils, and fermented beverages. Research has confirmed its presence in Capsicum annuum (a species of pepper) nih.gov. It has also been noted as a compound in the essential oils of certain plants ajol.info. Furthermore, studies on fermented products have detected this compound. For instance, it has been found in various types of rice wine and Chinese Baijiu scielo.brnih.gov. Its presence is also documented in fermented fruit juices, such as those made from kiwi and pomegranate, where it is formed during the fermentation process csic.es. The compound has been identified in different grape cultivars, contributing to their diverse flavor profiles oup.com.

The following table summarizes the identification of this compound in various natural sources.

| Natural Source Category | Specific Example(s) |

| Fruits | Capsicum annuum nih.gov, Grapes oup.com |

| Essential Oils | Various plant essential oils ajol.info |

| Fermented Beverages | Rice Wine scielo.br, Chinese Baijiu nih.gov, Fermented Fruit Juices (Kiwi, Pomegranate) csic.es |

The odor characteristics of esters are intrinsically linked to their chemical structure, a concept explored through structure-odor activity relationships (SOAR). Generally, molecules with similar structures tend to possess similar odor qualities perfumerflavorist.com. For esters, factors such as the length of the carbon chains of both the alcohol and acid moieties influence the resulting scent. In homologous series of esters, such as acetates, changes in chain length can lead to predictable shifts in odor perception thegoodscentscompany.com. For instance, the substitution of an isoamyl group with a cyclohexyl group in certain esters can occur without significantly altering the fundamental odor character perfumerflavorist.com. While direct research specifically on the SOAR of this compound is not extensively detailed in the provided results, the principles of SOAR in homologous series of esters suggest that its specific combination of a hexyl alcohol group and a nonanoic acid group is responsible for its unique "brandy green vegetable fruity" odor profile thegoodscentscompany.comoup.com. The study of how olfactory receptors interact with different odorants, including aliphatic esters, indicates that specific structural features are recognized by particular receptors, leading to the perception of distinct smells oup.com.

Flavor precursor studies investigate the formation of aroma compounds from non-volatile precursors. In fruits, fatty acids are significant precursors for many straight-chain esters, alcohols, and aldehydes nih.gov. For example, research on pear fruits has shown that the addition of fatty acid precursors like linoleic and linolenic acid can significantly increase the production of various esters nih.gov. The study also demonstrated that intermediates like hexanal (B45976) and hexanol were even more efficient in generating specific esters. When pear fruits were supplied with hexanol, hexyl esters became the predominant esters produced. Similarly, feeding with hexanal led to the formation of both hexyl esters and hexanoate (B1226103) esters nih.gov. These findings highlight that the synthesis of aroma volatiles, including esters like this compound, is heavily dependent on the availability of their metabolic precursors nih.govresearchgate.net.

Structure-Odor Activity Relationships of this compound and Homologous Esters

Research in Cosmetic Science and Personal Care Formulations

In the realm of cosmetic science, this compound is valued for its properties that enhance the texture and feel of skincare and haircare products.

This compound functions as an emollient in cosmetic formulations ontosight.ai. Emollients are ingredients that help to soften and smooth the skin's surface. Similar long-chain esters, like hexyl laurate, form an occlusive layer on the skin or hair, which helps to prevent moisture loss and protects against environmental factors lesielle.com. This action results in softer, smoother skin lesielle.com. The emollient properties of such esters also make them suitable for hair care products, where they can form a smooth film on the hair surface, increasing slip, easing detangling, and adding shine without a greasy feel atamanchemicals.com.

In addition to its emollient properties, this compound can act as a plasticizer. Plasticizers are used in formulations, such as nail polishes, to impart flexibility and prevent brittleness specialchem.com. In hair gels, plasticizers can provide hold while maintaining the hair's flexibility specialchem.com. The inclusion of esters in cosmetic products is a common practice to achieve desired textures and sensory characteristics oximedexpres.com.

Impact on Product Texture, Spreadability, and Sensory Feel

This compound is utilized in the cosmetic and personal care industries primarily as an emollient and texture enhancer. ontosight.aiatamanchemicals.com Its chemical structure, a medium-chain fatty acid ester, imparts desirable sensory characteristics to topical formulations. Emollients like this compound are known to provide a lightweight, non-greasy, and fast-absorbing feel, enhancing the consumer experience of skincare and haircare products. atamankimya.com

Research into the sensory profiles of cosmetic esters indicates that they significantly influence the tactile properties of a formulation. These esters can create a silky, smooth, and soft after-feel. atamankimya.com The inclusion of esters such as this compound improves the spreadability of creams and lotions, ensuring a more even application. atamanchemicals.comatamankimya.com This is attributed to their ability to reduce the feeling of drag or stickiness often associated with heavier oils or waxes. While specific quantitative data for this compound is not extensively published, the general properties of similar esters suggest it contributes to a light, velvety, and non-oily skin feel. pgeneralgroup.comatamanchemicals.com In combination with other ingredients, it can help mimic the sensory profile of silicones, which are prized for their slip and smooth application. cosmeticsbusiness.com

Table 1: Anticipated Sensory Attributes of this compound in Cosmetic Formulations

| Attribute | Description |

|---|---|

| Initial Feel | Light, non-oily |

| Spreadability | Easy, smooth glide |

| Absorption | Relatively fast |

| After-feel | Soft, velvety, non-tacky |

| Appearance | May add a slight sheen to the formulation |

Formulation Stability and Compatibility Studies

The stability and compatibility of ingredients are critical for the shelf-life and efficacy of a cosmetic product. This compound, as an ester, is generally compatible with a wide range of cosmetic ingredients, including other oils, silicones, and waxes. cosmeticsbusiness.comsymselect.com Its non-polar nature allows it to be easily incorporated into the oil phase of emulsion systems like creams and lotions. oximedexpres.com

Studies in Agricultural Chemistry and Plant Science

Endogenous Occurrence and Biosynthesis in Plants and Agricultural Crops

This compound has been identified as a naturally occurring volatile compound in certain plants. Specifically, its presence has been reported in Capsicum annuum, the species encompassing many types of peppers. nih.gov The occurrence of esters is widespread in the plant kingdom, where they are key components of the characteristic aroma and flavor of many fruits and flowers. fmach.itmdpi.com For instance, related compounds such as (E)- and (Z)-3-hexenyl nonanoate are known constituents of the essential oils of various plants. ajol.infoajol.info

The biosynthesis of fatty acid esters in plants generally involves the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors for this compound would be hexanol and nonanoyl-CoA. Hexanol can be formed through the lipoxygenase (LOX) pathway from the breakdown of fatty acids like linoleic and linolenic acid. mdpi.comaut.ac.nz Nonanoic acid (pelargonic acid) and its corresponding acyl-CoA are also derived from fatty acid metabolism. atamanchemicals.com While the general pathway is understood, the specific enzymes and regulatory mechanisms for this compound synthesis in Capsicum annuum or other species are a subject for more detailed research.

Influence of Cultivation Practices and Environmental Factors on Compound Concentration

The concentration of volatile compounds in plants, including esters like this compound, is known to be significantly influenced by a multitude of factors related to cultivation and the environment. These factors, collectively known as "terroir" in viticulture, include climate, soil type, and agricultural practices. mdpi.com

Key environmental variables that can affect the biosynthesis of plant volatiles include:

Temperature and Sunlight: These factors regulate enzyme activity and the availability of precursors for volatile synthesis. mdpi.com

Water Availability: Drought stress can lead to changes in the metabolic pathways of the plant, altering the profile of emitted volatiles.

Cultivation practices also play a crucial role. For example, the timing of harvest is critical, as the concentration of many aroma compounds changes during fruit ripening. jsmcentral.org Post-harvest storage conditions, such as temperature and atmospheric composition, can also dramatically alter the volatile profile of agricultural products. jsmcentral.org While these principles are well-established, specific studies quantifying the direct impact of different cultivation techniques or environmental conditions on this compound concentrations in crops like Capsicum annuum are not widely available in the current literature.

Potential Ecological Roles in Plant-Pest Interactions or as Volatile Signals

Volatile organic compounds (VOCs) emitted by plants are fundamental to their interactions with the surrounding environment. fmach.itnih.gov They can act as signals to attract pollinators, deter herbivores, or even warn neighboring plants of an impending threat. Esters are a significant class of these signaling molecules.

The potential ecological roles for this compound could include:

Defense against Pests and Pathogens: Some plant volatiles possess antimicrobial or insect-repellent properties. mdpi.com Research on related compounds has demonstrated antimicrobial activity, suggesting a potential defensive role. ajol.info

Attraction of Natural Enemies: When attacked by herbivores, plants can release specific VOCs that attract predators or parasitoids of the attacking pest.

Allelochemicals: VOCs can be released into the soil or air to inhibit the growth of competing plant species.

Response to Fungal Infections: Plants are known to alter their VOC emissions in response to fungal pathogens, which can, in turn, affect interactions with insects. bioline.org.br

While these are established roles for plant volatiles, the specific function of this compound as a semiochemical (a chemical involved in communication) in any particular ecological interaction has yet to be definitively identified in published research.

Materials Science and Bio-based Product Development

The principles of green chemistry have spurred interest in using renewable resources for the production of industrial materials. Fatty acid esters, derivable from plant oils, are being explored as building blocks for a range of bio-based products. This compound, as a bio-based ester, fits within this paradigm.

One significant area of application is in the development of bio-lubricants . csic.es Due to growing environmental concerns over petroleum-based lubricants, there is a demand for alternatives that are biodegradable and have low toxicity. Esters of fatty acids are promising candidates due to their good lubricity and thermal stability. Research has been conducted on the synthesis of various esters from vegetable oils for use as lubricant base stocks. csic.escsic.es

Another potential application lies in the synthesis of polymers . For instance, derivatives of nonanoic acid can be used to create bio-based polyols, which are essential reactants in the production of polyurethanes. google.com These bio-based polyurethanes can be used in foams, coatings, and adhesives, offering a more sustainable alternative to their petrochemical-based counterparts. The synthesis of esters like hexyl laurate for use in personal care formulations also highlights the move towards bio-catalysis and more sustainable production methods in the chemical industry. researchgate.net The specific integration of this compound into novel materials is an active area for research and development.

Integration into Bio-Lubricants and Oleochemical Derivatives

This compound is classified as an oleochemical, a chemical derived from natural fats and oils. technoilogy.itchemicalmarket.net Specifically, it is a fatty acid ester, a class of compounds recognized for its potential in high-performance, environmentally friendly applications. apag.org Oleochemical esters are increasingly used as base oils or additives in bio-lubricants for a wide range of uses, including automotive, marine, and industrial applications. apag.org

The value of oleochemical esters like this compound in lubricants stems from their functional properties, which include superior lubricity, a high viscosity index, good heat stability, and high biodegradability compared to conventional mineral oils. nih.govpsu.edu These characteristics make them an ideal choice for applications in environmentally sensitive areas, such as drilling fluids for offshore operations, where non-toxic and readily biodegradable materials are essential to prevent bio-accumulation and long-term pollution. apag.orgpsu.edu The production of these esters is part of a larger trend towards sustainable chemistry, utilizing renewable resources to create high-performance, "green" alternatives to petrochemicals. fosfa.org

Table 1: Comparative Properties of Oleochemical Ester Lubricants vs. Mineral Oil Lubricants

| Property | Oleochemical Esters (e.g., this compound) | Conventional Mineral Oil |

|---|---|---|

| Source | Renewable (Vegetable Oils, Animal Fats) nih.gov | Non-Renewable (Petroleum) nih.gov |

| Biodegradability | High / Readily Biodegradable apag.orgpsu.edu | Poor / Low Biodegradability nih.govpsu.edu |

| Lubricity | Excellent nih.gov | Good nih.gov |

| Viscosity Index | High nih.gov | Varies, often lower |

| Toxicity | Low emeryoleo.com | Higher potential toxicity psu.edu |

| Sustainability | Sustainable fosfa.org | Non-Sustainable Resource nih.gov |

Role as a Monomer or Precursor in the Synthesis of Biodegradable Polymers (e.g., Polyhydroxyalkanoates)

While not a direct monomer itself, this compound serves as a precursor or carbon source for the microbial synthesis of polyhydroxyalkanoates (PHAs), a family of biodegradable and biocompatible polyesters. nih.govgoogle.com PHAs are produced by various bacteria as a form of carbon and energy storage, particularly under nutrient-limiting conditions. mdpi.com The specific type of monomer incorporated into the PHA polymer chain is largely dependent on the carbon feedstock provided to the bacteria. nih.gov

Research has shown that when bacteria such as Pseudomonas putida are fed nonanoic acid—the carboxylic acid component of this compound—they synthesize medium-chain-length PHAs (mcl-PHAs). mdpi.comresearchgate.net The metabolic process involves the β-oxidation of nonanoic acid, which generates intermediates that are then polymerized. nih.govmdpi.com For instance, feeding Pseudomonas species with nonanoic acid (a C9 fatty acid) leads to the incorporation of 3-hydroxyheptanoate (C7), and 3-hydroxynonanoate (C9) monomers into the PHA structure. researchgate.net Therefore, this compound can be considered a valuable precursor, as its nonanoate component can be metabolized by bacteria to create specific monomers for tailored bioplastics. nih.govdiva-portal.org The ability to use fatty acids and their esters to produce PHAs is a key strategy in making these bioplastics competitive with petroleum-derived plastics. nih.gov

Table 2: Monomer Composition of PHA from P. putida LS46 Fed with Nonanoic Acid

| Carbon Source | Monomer Unit | Molar Percentage (%) |

|---|---|---|

| Nonanoic Acid | 3-Hydroxyvalerate (3HV) | 34 |

| 3-Hydroxyheptanoate (3HHp) | 56 | |

| 3-Hydroxynonanoate (3HN) | 10 |

Data derived from studies on Pseudomonas putida LS46 grown on nonanoic acid as the substrate.

Development of Sustainable Materials with Enhanced Performance Characteristics

The use of this compound extends to the broader development of sustainable materials that offer enhanced performance. Its role as a building block for both bio-lubricants and bioplastics highlights its versatility in replacing petrochemicals and reducing fossil fuel dependency. technoilogy.it Oleochemicals are foundational to green chemistry, enabling the production of materials that are both high-performing and environmentally responsible. technoilogy.itchemicalmarket.net

In the realm of polymers, the incorporation of monomers derived from oleochemicals like this compound allows for the fine-tuning of material properties. nih.gov Varying the monomer composition of PHAs affects their thermal properties, crystallinity, and mechanical characteristics, enabling the creation of bioplastics with specific functionalities. nih.gov This tailored approach is critical for developing viable alternatives to conventional plastics in a wide range of applications. chemicalmarket.net

Similarly, in lubricants, oleochemical esters provide a combination of high performance and sustainability that is difficult to achieve with mineral oil-based products. apag.orgemeryoleo.com Their inherent properties, such as high lubricity and low toxicity, contribute to improved energy efficiency and reduced environmental impact. emeryoleo.com The transition to oleochemical-based materials like those derived from this compound is a critical step toward a circular economy, where renewable resources are used to create biodegradable and safe products. technoilogy.itsustainability-directory.com

Theoretical Chemistry and Computational Modeling of Hexyl Nonanoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are powerful tools for this purpose, allowing for the calculation of various electronic descriptors.

Detailed research on long-chain fatty acid esters using DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p), reveals insights into their chemical nature. For hexyl nonanoate (B1231133), such calculations would elucidate the distribution of electron density, identify the locations of electrophilic and nucleophilic sites, and quantify the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich areas (typically around the carbonyl oxygen) that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

Table 5.1: Representative Quantum Chemical Properties of Hexyl Nonanoate (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -9.8 eV | Indicates electron-donating capability (oxidation potential). |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (reduction potential). |

| HOMO-LUMO Gap | 11.3 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | ~1.9 D | Quantifies the overall polarity of the molecule, influencing intermolecular forces. |

| Electrophilicity Index (ω) | ~0.47 eV | Measures the global electrophilic nature of the molecule. |

Note: These values are illustrative and representative of what would be expected from DFT calculations on a medium-chain aliphatic ester, based on data for similar compounds like hexyl acetate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The considerable flexibility of this compound's alkyl chains means it does not exist in a single, rigid structure but rather as an ensemble of rapidly interconverting conformers. Molecular dynamics (MD) simulations are the ideal tool for exploring this conformational landscape. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of the molecule and the energetic barriers between them.

For medium-chain fatty acid esters, MD simulations show that the molecule's conformation is highly dependent on its environment. In a nonpolar solvent or in the gas phase, the alkyl chains can fold back upon themselves to maximize intramolecular van der Waals interactions, a phenomenon known as conformational collapse. In a polar, aqueous environment, the molecule tends to adopt a more extended conformation to maximize favorable interactions with solvent molecules.

These simulations can also shed light on intermolecular interactions. For instance, MD studies of similar esters within lipid bilayers demonstrate their ability to insert into the membrane, altering its fluidity and permeability. The simulation can quantify these interactions by calculating radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and interaction energies between the ester and surrounding molecules.

Table 5.2: Summary of Conformational Features for this compound from MD Simulations (Illustrative)

| Feature | Description | Significance |

| Key Dihedral Angles | C-O-C-C and O=C-O-C | Rotation around these bonds defines the orientation of the hexyl and nonanoyl chains relative to the ester plane. |

| Dominant Conformations | Extended, Bent, Folded | In polar media, extended forms dominate. In nonpolar media, bent or folded conformations are more prevalent. |

| Conformational Energy | Low energy barriers (<5 kcal/mol) between major conformers | Indicates rapid interconversion between conformations at room temperature. |

| Intermolecular Interactions | Primarily van der Waals forces; weak hydrogen bonding with proton donors | Governs solubility, aggregation behavior, and interaction with biological membranes or receptors. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or a specific function. For fragrance molecules like this compound, QSAR can predict properties such as odor character, intensity, or skin sensitization potential. For industrial chemicals, QSAR is widely used to predict toxicity.

Numerous QSAR studies have been conducted on the toxicity of aliphatic esters against the protozoan Tetrahymena pyriformis, a standard model organism in ecotoxicology. These models often use descriptors derived from the molecular structure, such as molecular weight, logP (the octanol-water partition coefficient, a measure of lipophilicity), and various shape or electronic parameters. One study explicitly included this compound in its dataset for developing a QSAR model based on the Kovats retention index, a property related to a compound's volatility and intermolecular interactions.

A typical QSAR model for the toxicity of aliphatic esters takes the form of a linear equation:

log(1/IGC₅₀) = a * (Descriptor 1) + b * (Descriptor 2) + c

where IGC₅₀ is the concentration that inhibits 50% of cell growth, and a, b, and c are constants derived from fitting the model to experimental data. Descriptors often include a measure of hydrophobicity (like logP) and an electronic parameter (like electrophilicity).

Table

Future Research Trajectories and Emerging Paradigms in Hexyl Nonanoate Research

Exploration of Novel Biocatalytic Systems and Sustainable Synthesis Routes

The synthesis of hexyl nonanoate (B1231133) and other esters is increasingly moving towards biocatalytic and sustainable methods to reduce environmental impact and improve efficiency. Biotechnological processes present a competitive alternative to traditional chemical methods by offering high catalytic efficiency, milder operating conditions, and greater selectivity, which can minimize by-products. researchgate.netscielo.brscielo.br Enzymes, in particular, are recognized as "green catalysts" for esterification reactions. scielo.brscielo.br

A significant area of research is the use of lipases for the enzymatic synthesis of esters. researchgate.netscielo.brscielo.br For instance, studies have explored the use of immobilized lipase (B570770) from Rhizomucor miehei for the production of pentyl nonanoate, a related ester, achieving high yields in a solvent-free system. scielo.brscielo.br This approach highlights the potential for producing esters like hexyl nonanoate with high conversion rates in shorter time frames. scielo.brscielo.br The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme amount is crucial for maximizing the yield. For example, in the lipase-catalyzed synthesis of hexyl acetate, reaction temperature and substrate molar ratio were identified as the most critical factors. nih.gov

The development of novel biocatalysts extends to the use of whole-cell systems, which can offer advantages in cofactor regeneration and enzyme stability. Synthetic biology and systems biotechnology are enabling the design of tailor-made microbial catalysts for efficient bioconversions. Furthermore, chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the diverse reactivity of organic chemistry, is a promising strategy for producing complex molecules. nih.gov

Sustainable synthesis routes also involve the use of renewable feedstocks. Nonanoic acid, a precursor to this compound, can be derived from vegetable oils. researchgate.net Research into the transformation of unsaturated fatty acids from renewable biomass into valuable keto fatty acids/esters using novel catalyst systems is an active area. science.gov

Table 1: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst System | Advantages | Research Focus |

| Immobilized Lipases | High selectivity, mild reaction conditions, reusability, potential for solvent-free systems. researchgate.netscielo.brscielo.br | Optimization of reaction parameters (temperature, substrate ratio), development of robust immobilization techniques. scielo.brscielo.brnih.gov |

| Whole-Cell Biocatalysts | Cofactor regeneration, enzyme stability, potential for complex multi-step synthesis. | Metabolic engineering, synthetic biology to create custom microbial catalysts. |

| Chemoenzymatic Systems | Combines the selectivity of enzymes with the broad scope of chemical reactions. nih.gov | In vitro reconstitution of biosynthetic pathways, engineering of enzymes for novel reactions. nih.gov |

| Heterogeneous Acid Catalysts | Recyclability, high efficiency, reduced byproducts. researchgate.net | Development of novel resin-based catalysts, kinetic modeling of continuous flow systems. researchgate.net |

In-depth Mechanistic Studies of Biological and Environmental Transformations

Understanding the biological and environmental transformations of this compound is crucial for assessing its lifecycle and potential environmental impact. As a fatty acid ester, this compound is expected to undergo biodegradation. nih.gov The primary mechanism for the degradation of fatty acids in aerobic conditions is microbial β-oxidation, where the carbon chain is shortened by two-carbon units. europa.eu

Studies on related compounds provide insights into the potential fate of this compound. For instance, nonanoic acid is known to be readily biodegradable. europa.eu The environmental fate of nonylphenol ethoxylates, which degrade into more toxic compounds, highlights the importance of studying the degradation pathways of industrial chemicals. epa.gov The degradation of long-chain nonylphenol ethoxylates can lead to the formation of nonylphenol, a substance with significant aquatic toxicity. epa.gov

In the context of biological transformations, certain microorganisms have been identified that are involved in the metabolism of related fatty acid derivatives. For example, some strains of Dehalococcoides mccartyi have been found to produce unusual furan (B31954) fatty acids, such as 8-(5-hexyl-2-furyl)-octanoate, indicating specific metabolic pathways for fatty acid modification. researchgate.netnih.gov Research into the microbial communities in environments like anaerobic sludge has shown efficient biodegradation of various organic compounds, suggesting that similar processes could act on this compound. researchgate.net

Future research should focus on identifying the specific microbial species and enzymatic pathways responsible for the degradation of this compound in various environmental compartments, such as soil and water. This includes investigating the influence of environmental factors like pH, temperature, and the presence of other organic matter on degradation rates.

Development of Advanced Analytical Platforms for In Situ Monitoring

The ability to monitor chemical reactions in real-time is essential for optimizing synthesis processes and understanding reaction kinetics. The development of advanced analytical platforms for in situ monitoring is a key area of research with direct applications to the study of this compound synthesis and transformation. nih.govacs.orgspectroscopyonline.com

Spectroscopic techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for in situ reaction monitoring. spectroscopyonline.com These methods are particularly valuable for reactions that are fast, involve transient intermediates, or where sampling could disturb the chemical equilibrium, such as in esterification reactions. spectroscopyonline.com For example, in situ IR spectroscopy has been used to monitor the formation of esters by trapping diazoalkanes, providing a safer method for their preparation by avoiding the accumulation of hazardous intermediates. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful in situ monitoring capabilities. An in situ Fourier transform NMR (FT-NMR) assay has been developed for the continuous monitoring of esterification reactions catalyzed by lipases in microemulsions, allowing for the determination of initial reaction rates. nih.gov Similarly, an ¹¹B-NMR method has been developed for the in situ monitoring of boronate ester formation. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile compounds like this compound. nih.gov Advances in non-targeted GC-MS fingerprinting analysis, combined with chemometric approaches, provide a more holistic view of the volatile compounds in a sample. scispace.com These methods are crucial for characterizing the complex mixtures found in food and fragrance applications where this compound is used. ontosight.aithegoodscentscompany.comthegoodscentscompany.com

Table 2: Advanced Analytical Techniques for this compound Research

| Analytical Technique | Application | Advantages |

| In Situ IR/NIR/Raman Spectroscopy | Real-time monitoring of synthesis reactions. spectroscopyonline.com | Non-invasive, provides kinetic data, suitable for fast reactions and unstable intermediates. nih.govacs.orgspectroscopyonline.com |

| In Situ NMR Spectroscopy | Continuous monitoring of esterification, mechanistic studies. nih.gov | Provides detailed structural information, allows for determination of reaction rates. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of this compound and related volatile compounds. nih.gov | High sensitivity and selectivity, established method for volatile analysis. nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile precursors and transformation products. core.ac.uk | Suitable for a wide range of compounds, can be coupled with MS for enhanced identification. core.ac.uk |

Synergistic Research Integrating Synthetic Biology and Material Engineering for New Applications

The integration of synthetic biology and material engineering opens up new avenues for the application of this compound and related esters. While this compound is primarily used in the fragrance and cosmetic industries ontosight.ai, its properties as a fatty acid ester suggest potential for its use in the development of novel biomaterials and functional molecules.

Synthetic biology allows for the design of microorganisms with specific metabolic pathways to produce novel compounds. This could be harnessed to synthesize derivatives of this compound with tailored properties for specific applications. For example, by engineering enzymes and metabolic pathways, it may be possible to produce esters with different chain lengths or functional groups, leading to materials with unique physical and chemical characteristics.

In material engineering, esters of fatty acids are used in a variety of applications, including as lubricants and plasticizers. scielo.brscielo.br Research into bio-lubricants synthesized from the epoxidation of fatty acid esters demonstrates the potential to create environmentally friendly industrial products. csic.es Furthermore, cholesteric liquid crystals, which can be formed from mixtures including cholesteryl nonanoate (a related nonanoate ester), are being investigated for applications in tissue engineering as thermoresponsive membranes. researchgate.net These materials exhibit phase transitions at physiological temperatures, making them promising candidates for smart biomaterials. researchgate.net

The combination of synthetic biology to produce novel ester compounds and material engineering to formulate them into functional materials represents a powerful paradigm for future research. This synergistic approach could lead to the development of new biodegradable plastics, advanced drug delivery systems, or smart materials with responsive properties, expanding the applications of this compound beyond its current uses.

Q & A

Q. What are the standard methods for synthesizing hexyl nonanoate, and how can purity be validated in laboratory settings?

this compound is typically synthesized via esterification of nonanoic acid with hexanol under acidic catalysis (e.g., sulfuric acid). Key steps include refluxing with a Dean-Stark trap to remove water and monitoring reaction progress via thin-layer chromatography (TLC). Purity validation involves gas chromatography (GC) with flame ionization detection (FID), comparing retention times to certified standards. Physical properties (e.g., refractive index: 1.431–1.436; density: 0.858–0.863 g/cm³ at 20°C) should align with literature values for confirmation .

Q. How can this compound’s physicochemical properties be systematically characterized for research reproducibility?

A stepwise approach includes:

- Boiling point determination: Use fractional distillation under reduced pressure.

- Spectroscopic analysis: NMR (¹H and ¹³C) for structural confirmation and IR for functional group identification.

- Chromatographic purity: GC-MS to detect impurities (<4% by area) as per JECFA/FCC guidelines .

- Solubility profiling: Test in polar (ethanol, water) and non-polar (hexane) solvents to establish partition coefficients.

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Use local exhaust ventilation to minimize inhalation of vapors .

- Wear chemical-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .

- Store in airtight containers away from oxidizers. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can dynamic headspace solid-phase microextraction (HS-SPME) be optimized for quantifying trace this compound in complex matrices (e.g., plant volatiles)?

- Fiber selection: Use a carboxen/polydimethylsiloxane (CAR/PDMS) coating for enhanced adsorption of mid-polar esters.

- Equilibration parameters: Optimize temperature (60–80°C) and time (30–45 min) to maximize analyte release without degradation.

- GC-MS conditions: Employ a mid-polar column (e.g., DB-WAX) with splitless injection and selected ion monitoring (SIM) at m/z 144 (characteristic fragment) for specificity .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies in antimicrobial or plant-growth-modulating effects may arise from:

- Variability in test organisms: Standardize strains (e.g., E. coli ATCC 25922) and growth media.

- Concentration gradients: Use dose-response assays (e.g., 0.1–10 mM) with triplicate replicates.

- Synergistic/antagonistic interactions: Isolate this compound from co-occurring compounds via preparative HPLC before bioassays .

Q. What experimental designs are suitable for investigating this compound’s role in flavor/aroma modulation in food systems?

- Sensory analysis: Conduct triangle tests with trained panels to detect odor thresholds (reported range: 0.1–0.5 ppm in aqueous solutions).

- Matrix effects: Compare headspace concentrations in lipid-rich vs. aqueous environments using proton-transfer-reaction mass spectrometry (PTR-MS).

- Stability testing: Monitor ester hydrolysis under varying pH (2–8) and temperature (4–40°C) to model shelf-life impacts .

Q. How can computational methods (e.g., QSAR) predict this compound’s environmental fate and toxicity?

- Lipophilicity estimation: Calculate logP values (experimental: ~4.2) using software like EPI Suite™.

- Degradation modeling: Simulate hydrolysis half-lives via Arrhenius equations (activation energy ~50 kJ/mol).

- Ecotoxicity profiling: Cross-reference with EPA’s ECOTOX database for analogous esters (e.g., ethyl nonanoate LC50: 2.1 mg/L in Daphnia magna) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?

Q. How can isotopic labeling (e.g., ¹³C-hexyl nonanoate) track metabolic pathways in plant or microbial systems?

Q. What are the ethical and reporting standards for publishing this compound research?

- Data transparency: Deposit raw chromatograms, spectra, and toxicity data in repositories like Figshare.

- Conflict of interest: Disclose funding sources (e.g., agricultural or flavor industries).

- Replication guidance: Provide detailed SOPs for synthesis and analysis to enable independent verification .

Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Range | Method |

|---|---|---|

| Molecular Weight | 242.40 g/mol | Calculated |

| Boiling Point | 245–248°C (lit.) | Distillation |

| Refractive Index (n²⁰D) | 1.431–1.436 | Abbe Refractometer |

| Density (d²⁰/20) | 0.858–0.863 g/cm³ | Pycnometer |

| Purity (GC) | ≥96.0% | GC-FID |

Table 2: Comparison of this compound Detection Methods

| Method | LOD (ppm) | LOQ (ppm) | Matrix |

|---|---|---|---|

| HS-SPME/GC-MS | 0.01 | 0.03 | Grape Volatiles |

| PTR-MS | 0.05 | 0.15 | Aqueous Solutions |

| HPLC-UV | 0.5 | 1.5 | Synthetic Mixtures |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.